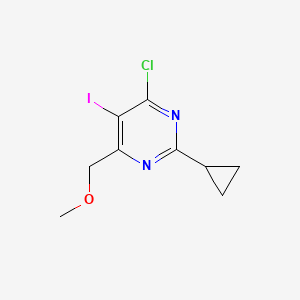

4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine

描述

4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C9H10ClIN2O and a molecular weight of 324.55 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chloro, cyclopropyl, iodo, and methoxymethyl groups. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as urea and β-diketones.

Introduction of Substituents: The chloro, cyclopropyl, iodo, and methoxymethyl groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality.

化学反应分析

Reaction Challenges and Optimization

Synthesis of related pyrimidine derivatives highlights recurring challenges:

-

Regioselectivity Issues : Halogenation and substitution reactions often require careful control of reaction conditions to minimize off-target products .

-

Ring-Closing Efficiency : Cyclization steps (e.g., forming fused bicyclic systems) can stall due to steric hindrance or unfavorable reaction thermodynamics, necessitating catalysts like DBU or optimized solvents .

-

Hydrogenation Instability : Direct hydrogenation of halogenated intermediates may lead to incomplete reactions or degradation, prompting alternatives like lithium/halogen exchange followed by hydroboration-oxidation .

Comparative Analysis of Structural Analogues

Functional Group Transformations

Key transformations observed in related pyrimidine derivatives include:

-

Oxidative Functionalization : Use of selective oxidants (e.g., PCC) to convert alcohols to ketones or aldehydes .

-

Coupling Reactions : Sonogashira couplings to introduce aryl or alkenyl groups, enabling structural diversification .

-

Formylation : Vilsmeier-Haack reactions to install formyl groups at nucleophilic positions (e.g., position 3) .

Biological Interaction Studies

While direct data for this compound is limited, related pyrimidines show:

科学研究应用

Research indicates that compounds similar to 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine exhibit various biological activities, particularly in the context of drug development. The following sections detail its applications in medicinal chemistry.

Antiviral Activity

Preliminary studies suggest that this compound may exhibit antiviral properties. Research has shown that pyrimidine derivatives can inhibit viral replication by interfering with viral RNA synthesis. The specific mechanisms are still under investigation, but binding studies indicate strong interactions with viral polymerases.

Anticancer Potential

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, particularly those associated with solid tumors. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Study: Cervical Cancer Model

In a study involving nude mice injected with cervical cancer cells, administration of this compound resulted in significant reductions in tumor size and weight over a treatment period of three weeks. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of key enzymes involved in cancer progression and metabolism. For instance, it shows promise as an inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in extracellular matrix remodeling associated with cancer metastasis.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antiviral | Inhibition of viral RNA synthesis | |

| Anticancer | Induction of apoptosis; inhibition of cell proliferation | |

| Enzyme Inhibition | Inhibition of LOXL2 |

Synthetic Routes

The synthesis of this compound typically involves several steps, including halogenation and cyclization processes. The following table summarizes potential synthetic routes:

Table 2: Synthetic Routes Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Halogenation | Chlorine gas, iodine |

| Step 2 | Cyclization | Cyclopropane derivatives |

| Step 3 | Methylation | Methanol, methylating agents |

作用机制

The mechanism of action of 4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, thereby modulating their activity. For example, in medicinal chemistry, it may inhibit or activate specific enzymes involved in disease pathways .

相似化合物的比较

Similar Compounds

- 4-Chloro-2-cyclopropyl-5-iodo-6-methylpyrimidine

- 4-Chloro-2-cyclopropyl-5-iodo-6-hydroxymethylpyrimidine

Uniqueness

4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds that may have different substituents, leading to variations in their properties and applications .

生物活性

4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine is a heterocyclic organic compound belonging to the pyrimidine family, characterized by its complex structure that includes a pyrimidine ring substituted with chlorine, iodine, and a methoxymethyl group. Its chemical formula is . This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Preliminary studies indicate that this compound interacts with various biological targets, primarily through binding affinities that can be influenced by structural modifications on the pyrimidine ring. These interactions are crucial for its efficacy as a drug candidate .

Biological Activities

Research suggests that compounds similar to this compound exhibit a range of biological activities, including:

- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth through targeted interactions with specific kinases.

- Antimicrobial Properties : Similar pyrimidine derivatives have been noted for their effectiveness against various microbial strains.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can be leveraged for therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. The presence of halogen atoms and the cyclopropyl group may enhance its interaction with biological targets compared to simpler pyrimidines.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-5-iodo-6-methoxy-2-(methylthio)pyrimidine | Contains a methylthio group instead of cyclopropyl | Exhibits different biological activity patterns |

| 2-Cyclopropylpyrimidine | Lacks halogen substitutions | Simpler structure but similar core functionality |

| 4-Amino-pyrimidines | Contains amino groups at various positions | Often shows enhanced biological activity due to amino functionality |

This table illustrates how variations in substituents on the pyrimidine ring can lead to significant differences in both chemical behavior and biological activity .

Antitumor Activity Study

A study conducted on a series of pyrimidine derivatives, including this compound, demonstrated promising results against various cancer cell lines. The compound was found to inhibit cell proliferation significantly, suggesting its potential as an anticancer agent.

Enzyme Inhibition Research

Further research focused on the enzyme inhibition properties of this compound revealed that it could effectively inhibit certain kinases involved in cancer progression. The IC50 values for these interactions were reported in the low micromolar range, indicating strong binding affinity and potential therapeutic relevance.

属性

IUPAC Name |

4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClIN2O/c1-14-4-6-7(11)8(10)13-9(12-6)5-2-3-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBKEOKIKDELDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(=NC(=N1)C2CC2)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1525519-07-6 | |

| Record name | 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。